molecular formula C75H132N2O6 B12616660 3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole CAS No. 918870-12-9

3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole

Cat. No.: B12616660
CAS No.: 918870-12-9
M. Wt: 1157.9 g/mol
InChI Key: ODAMZTRQSWTMEZ-UHFFFAOYSA-N
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Description

3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole is a pyrazole-based compound characterized by its highly substituted aromatic structure. Pyrazole derivatives are widely studied for their biological activities, including cytotoxicity and antioxidant properties , making this compound a candidate for similar investigations.

Properties

CAS No.

918870-12-9

Molecular Formula

C75H132N2O6

Molecular Weight

1157.9 g/mol

IUPAC Name

3,5-bis(3,4,5-tris-decoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C75H132N2O6/c1-7-13-19-25-31-37-43-49-55-78-70-61-66(62-71(79-56-50-44-38-32-26-20-14-8-2)74(70)82-59-53-47-41-35-29-23-17-11-5)68-65-69(77-76-68)67-63-72(80-57-51-45-39-33-27-21-15-9-3)75(83-60-54-48-42-36-30-24-18-12-6)73(64-67)81-58-52-46-40-34-28-22-16-10-4/h61-65H,7-60H2,1-6H3,(H,76,77)

InChI Key

ODAMZTRQSWTMEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C2=CC(=NN2)C3=CC(=C(C(=C3)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : The decyloxy chains in the target compound likely increase its lipid solubility compared to methoxy or carboxylic acid-substituted analogs .
  • Crystallinity : Unlike 3,5-diphenyl-1H-pyrazole, which forms stable crystals validated by X-ray diffraction , the bulky decyloxy groups in the target compound may complicate crystallization.

Biological Activity

3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C75H132N2O6C_{75}H_{132}N_2O_6 with a molecular weight of approximately 1157.86 g/mol. The structure features a pyrazole core substituted with multiple decyloxy groups attached to phenyl rings, contributing to its amphiphilic nature and potential interactions with biological membranes .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. A study focused on various pyrazole compounds demonstrated that specific derivatives could inhibit cancer cell proliferation effectively. For instance, compounds similar to this compound were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing promising cytotoxic effects and potential for combination therapy with established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. Specifically, derivatives have shown activity against several bacterial strains by disrupting cell membrane integrity. The mechanism involves the leakage of cytosolic contents leading to cell lysis .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : They may trigger apoptotic pathways leading to programmed cell death in malignant cells.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes involved in inflammatory processes and tumor progression.

Case Study 1: Antitumor Efficacy

A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on breast cancer cells. The study utilized MTT assays to evaluate cell viability after treatment with different concentrations of the compounds. Results indicated that higher concentrations significantly reduced cell viability compared to controls.

Case Study 2: Anti-inflammatory Response

In a separate study focusing on inflammatory responses, researchers treated macrophage-like cells with LPS and subsequently exposed them to pyrazole derivatives. The results demonstrated a marked decrease in NO production and other inflammatory markers when treated with these compounds.

Data Summary

Activity Type Effect Mechanism Reference
AntitumorInhibits cancer cell growthInduces apoptosis and cell cycle arrest
Anti-inflammatoryReduces cytokine productionInhibits NO production
AntimicrobialDisrupts bacterial membranesCauses cell lysis

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